molecular formula C23H31NO4 B253976 Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate

カタログ番号 B253976
分子量: 385.5 g/mol
InChIキー: IHEALTAVBHOTTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate, also known as JDTic, is a selective κ-opioid receptor antagonist. It was first synthesized in 2005 and has been extensively studied for its potential therapeutic applications.

作用機序

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate selectively blocks κ-opioid receptors, which are primarily located in the brain and spinal cord. These receptors are involved in the regulation of pain, stress, and reward pathways. By blocking these receptors, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate can modulate these pathways and potentially reduce drug-seeking behavior and depressive symptoms.
Biochemical and physiological effects:
Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has also been shown to have antidepressant effects in animal models. Additionally, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has been shown to have analgesic effects, although this has not been extensively studied.

実験室実験の利点と制限

One advantage of Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate is its selectivity for κ-opioid receptors, which allows for more targeted studies. However, one limitation is that it may not be effective in all individuals, as there may be individual differences in the expression and function of κ-opioid receptors. Additionally, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate may have off-target effects that need to be considered in experimental design.

将来の方向性

There are a number of potential future directions for Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate research. One area of interest is in the treatment of depression, particularly treatment-resistant depression. Additionally, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate may have potential in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Further studies are also needed to fully understand the analgesic effects of Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate and its potential use in pain management.

合成法

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl alcohol to form the ethyl ester. The ester is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride to form the desired product.

科学的研究の応用

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and depression. It has been shown to selectively block κ-opioid receptors, which are known to play a role in the development and maintenance of addiction. Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has also been shown to have antidepressant effects in animal models.

特性

製品名

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate

分子式

C23H31NO4

分子量

385.5 g/mol

IUPAC名

ethyl 5-hydroxy-2-methyl-4-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H31NO4/c1-6-27-21(26)19-14(2)28-18-8-7-17(25)16(20(18)19)11-24-13-23(5)10-15(24)9-22(3,4)12-23/h7-8,15,25H,6,9-13H2,1-5H3

InChIキー

IHEALTAVBHOTTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CC4(CC3CC(C4)(C)C)C)C

正規SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CC4(CC3CC(C4)(C)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。